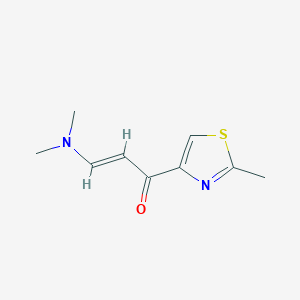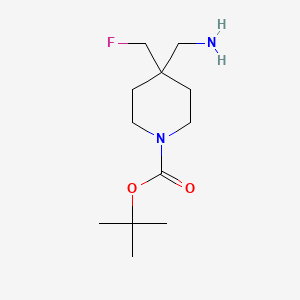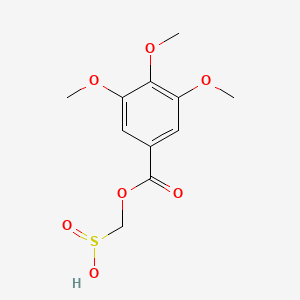
((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid is a chemical compound with the molecular formula C11H14O7S It is known for its unique structural features, which include a trimethoxybenzoyl group attached to a methanesulfinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methanesulfinic acid under specific conditions. One common method includes the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzoyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the development of new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine
Its unique structure allows it to be modified into derivatives with potential therapeutic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid involves its interaction with specific molecular targets. The trimethoxybenzoyl group can interact with aromatic residues in proteins, while the sulfinic acid moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Reserpine: A compound with a similar trimethoxybenzoyl group, used in medicine for its antihypertensive properties.
3,4,5-Trimethoxybenzoyl chloride: A related compound used in organic synthesis.
Uniqueness
((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid is unique due to its combination of a trimethoxybenzoyl group and a sulfinic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Properties
Molecular Formula |
C11H14O7S |
|---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
(3,4,5-trimethoxybenzoyl)oxymethanesulfinic acid |
InChI |
InChI=1S/C11H14O7S/c1-15-8-4-7(11(12)18-6-19(13)14)5-9(16-2)10(8)17-3/h4-5H,6H2,1-3H3,(H,13,14) |
InChI Key |
BKTOEIQRPKYECU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride](/img/structure/B13060744.png)
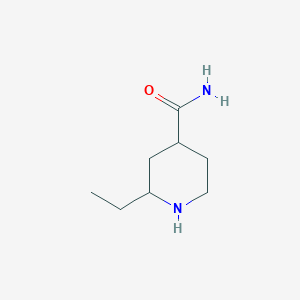

![tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate](/img/structure/B13060757.png)
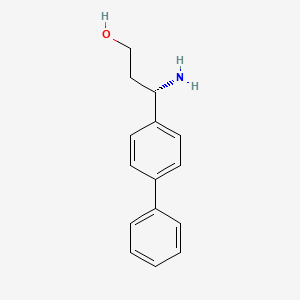
![1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B13060781.png)
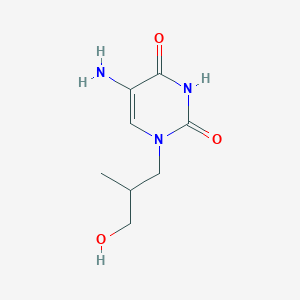
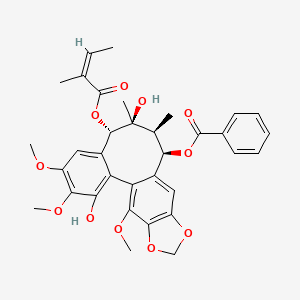
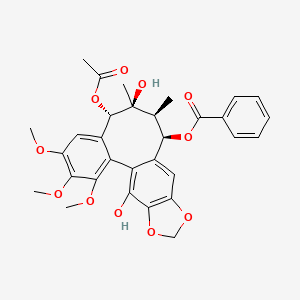
![2-[(But-3-yn-1-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13060793.png)
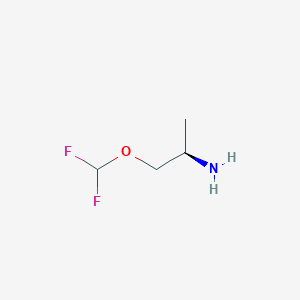
![3-[(4-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13060800.png)
